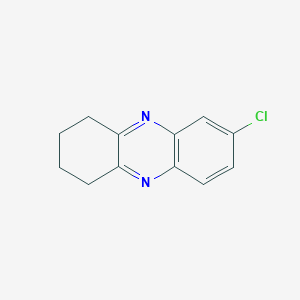
7-Chloro-1,2,3,4-tetrahydrophenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1,2,3,4-tetrahydrophenazine is a chemical compound belonging to the phenazine family. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The molecular formula of this compound is C12H11ClN2, and it is often used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Chloro-1,2,3,4-tetrahydrophenazine, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut Method: This method utilizes oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the reduction of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions: 7-Chloro-1,2,3,4-tetrahydrophenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions involving reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Phenazine oxides.
Reduction: Reduced phenazine derivatives.
Substitution: Halogenated or nitrated phenazine compounds.
科学的研究の応用
7-Chloro-1,2,3,4-tetrahydrophenazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydrophenazine involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets bacterial cell walls and DNA, disrupting their function.
Pathways Involved: The compound interferes with oxidative phosphorylation and DNA replication in microbial cells.
類似化合物との比較
Phenazine: The parent compound with similar biological activities.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
Uniqueness: 7-Chloro-1,2,3,4-tetrahydrophenazine is unique due to its specific chlorine substitution, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
6940-10-9 |
|---|---|
分子式 |
C12H11ClN2 |
分子量 |
218.68 g/mol |
IUPAC名 |
7-chloro-1,2,3,4-tetrahydrophenazine |
InChI |
InChI=1S/C12H11ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h5-7H,1-4H2 |
InChIキー |
FEPWFRWBKRUING-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)N=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


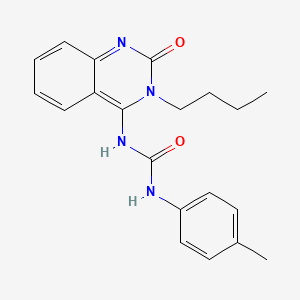
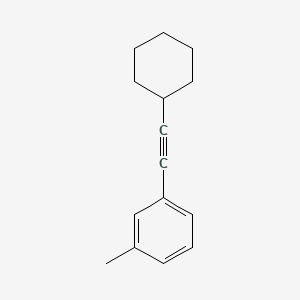
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)
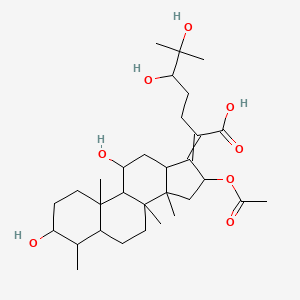
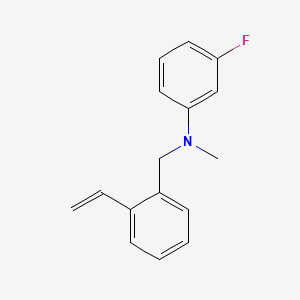
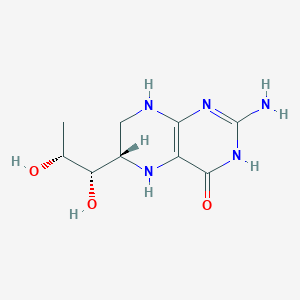
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

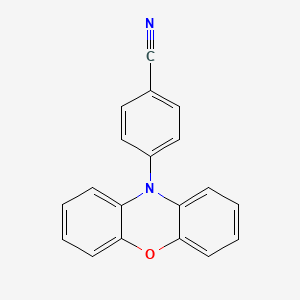
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
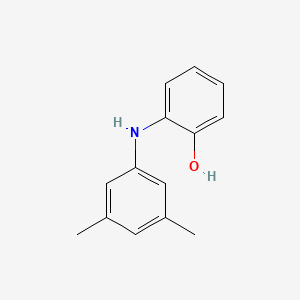
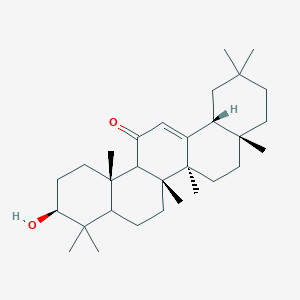
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
